molecular formula C12H13N5 B563297 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1189421-19-9

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No. B563297
CAS RN: 1189421-19-9
M. Wt: 230.289
InChI Key: JFQHIQJNQCWLNR-HPRDVNIFSA-N
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Description

“2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3” is a mutagenic and carcinogenic heterocyclic amine . It is also known as 3,7,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine or 7,8-DiMeIQx .


Synthesis Analysis

The compound has been synthesized as part of a study on the selective impedimetric chemosensing of carcinogenic heterocyclic aromatic amines . The synthesis involved the potentiodynamic electropolymerization of a pre-polymerization complex of two adenine-and one thymine-substituted bis(2,2′-bithien-5-yl)methane functional monomer molecules with one 7,8-DiMeIQx template molecule .


Molecular Structure Analysis

The molecular weight of the compound is 227.26 and its molecular formula is C12H13N5 .


Chemical Reactions Analysis

The compound is a mutagenic/carcinogenic heterocyclic amine that forms under moderate conditions such as 37°C and 50°C . It has been used in isotope dilution analysis .


Physical And Chemical Properties Analysis

The compound is a yellow solid . It has a molecular weight of 227.26 and a molecular formula of C12H13N5 .

Scientific Research Applications

Metabolic Pathways and Carcinogenic Potential

Research indicates that compounds similar to 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3, such as 2-amino-3-methyl-imidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethyl-imidazo[4,5-f]quinoxaline (MeIQx), undergo extensive metabolism in organisms, leading to the formation of various metabolites. These metabolites and their pathways play a significant role in understanding the compound's carcinogenic potential and its interaction with DNA. For instance, the study by Turesky et al. (1988) elucidates the major routes of metabolism of the food-borne carcinogen MeIQx in rats, which could offer insights into the metabolic pathways of similar compounds. Similarly, the formation of DNA adducts by these compounds and their potential role in carcinogenesis has been a focal point of research, as demonstrated by the studies of Ochiai et al. (1993) and Winton et al. (1990) (Turesky et al., 1988) (Ochiai et al., 1993) (Winton et al., 1990).

Biomonitoring and Metabolite Detection

Research efforts have also been directed towards biomonitoring and the detection of metabolites in biological samples, which is crucial for assessing exposure and potential health risks. Studies such as those by Stillwell et al. (1999) and Murray et al. (1989) focus on developing methodologies for detecting and quantifying the presence of these compounds or their metabolites in human urine, providing valuable tools for biomonitoring and understanding human exposure to these compounds (Stillwell et al., 1999) (Murray et al., 1989).

Mechanistic Insights and Chemoprevention

Investigations into the mechanisms of action and the potential for chemoprevention are also vital. For example, the study by McPherson et al. (2001) highlights the contrasting effects of acute and chronic dietary exposure to similar compounds on xenobiotic metabolizing enzymes, shedding light on their interactions with biological systems and the implications for chemoprevention studies (McPherson et al., 2001).

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

It’s known to be a mutagenic and carcinogenic heterocyclic amine . These types of compounds are typically activated in the body through a process of hydroxylation and subsequent O-acetylation .

Biochemical Pathways

The compound is thought to be metabolized in the body via cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 . The metabolite formed as a result of this process can react with DNA to form adducts , which may lead to mutations and potentially contribute to carcinogenesis.

Pharmacokinetics

It’s known that the compound is soluble in dmos and methanol , which suggests it could be absorbed in the body when ingested. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

It’s known to be a mutagenic and carcinogenic compound , suggesting that it could cause DNA damage and potentially lead to the development of cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3. For instance, the compound’s stability could be affected by exposure to light and air . Additionally, factors such as the individual’s diet, lifestyle, and genetic makeup could influence how the compound is metabolized and its overall effects in the body.

Safety and Hazards

The compound is a mutagenic/carcinogenic heterocyclic amine . It is suspected of causing genetic defects . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has been used in research for the selective impedimetric chemosensing of carcinogenic heterocyclic aromatic amines . It has potential applications in the detection and quantification of these amines in food products .

properties

IUPAC Name

7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQHIQJNQCWLNR-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
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